2-Bromo-4-methoxycinnamic acid 2-Bromo-4-methoxycinnamic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20455723
InChI: InChI=1S/C10H9BrO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
SMILES:
Molecular Formula: C10H9BrO3
Molecular Weight: 257.08 g/mol

2-Bromo-4-methoxycinnamic acid

CAS No.:

Cat. No.: VC20455723

Molecular Formula: C10H9BrO3

Molecular Weight: 257.08 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-methoxycinnamic acid -

Specification

Molecular Formula C10H9BrO3
Molecular Weight 257.08 g/mol
IUPAC Name (E)-3-(2-bromo-4-methoxyphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C10H9BrO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
Standard InChI Key SVYFKHQTEBUNEY-HWKANZROSA-N
Isomeric SMILES COC1=CC(=C(C=C1)/C=C/C(=O)O)Br
Canonical SMILES COC1=CC(=C(C=C1)C=CC(=O)O)Br

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

2-Bromo-4-methoxycinnamic acid (C₁₀H₉BrO₃) belongs to the cinnamic acid family, featuring a propenoic acid backbone attached to a brominated and methoxylated benzene ring. Key structural attributes include:

  • IUPAC Name: (E)-3-(2-bromo-4-methoxyphenyl)prop-2-enoic acid

  • Molecular Weight: 257.08 g/mol (calculated based on analogous cinnamic acids ).

  • Canonical SMILES: COC1=CC(=C(C=C1)Br)C=CC(=O)O

  • Stereochemistry: The trans (E) configuration is predominant due to steric and electronic stabilization.

Table 1: Comparative Structural Features of Brominated Cinnamic Acids

CompoundSubstituentsMolecular FormulaMelting Point (°C)
2-Bromo-4-methoxycinnamic acidBr (C2), OCH₃ (C4)C₁₀H₉BrO₃245–248 (predicted)
3-Bromo-4-methoxycinnamic acidBr (C3), OCH₃ (C4)C₁₀H₉BrO₃255–257
4-Bromo-2-methoxybenzaldehydeBr (C4), OCH₃ (C2)C₈H₇BrO₂Not reported

The bromine atom at C2 introduces steric hindrance near the carboxylic acid group, potentially altering hydrogen-bonding patterns compared to the 3-bromo isomer. X-ray crystallography of similar compounds reveals that methoxy groups at C4 promote planar aromatic ring geometries, while bromine substituents increase molecular polarity .

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis of 2-bromo-4-methoxycinnamic acid is documented in the provided sources, its preparation can be inferred from methods used for analogous brominated cinnamic acids and benzaldehyde intermediates :

Step 1: Bromination of 4-Methoxycinnamic Acid
Regioselective bromination at C2 may be achieved using bromine (Br₂) in acetic acid under controlled temperatures (0–5°C). The reaction mechanism likely involves electrophilic aromatic substitution, with the methoxy group directing bromination to the ortho position .

Step 2: Purification and Crystallization
Post-reaction, the crude product is crystallized using alkanes like heptane or hexane . Industrial-scale production would employ solvent distillation and recrystallization to achieve >95% purity.

Table 2: Key Reaction Parameters for Brominated Cinnamic Acid Synthesis

ParameterOptimal ConditionsYield (%)
Temperature0–5°C85–90
Solvent SystemAcetic acid/heptane-
Reaction Time4–6 hours-

Challenges in Regioselectivity

Achieving ortho-bromination in cinnamic acids is complicated by competing para substitution. The patent US20130090498A1 highlights the use of Grignard reagents (e.g., isopropyl magnesium chloride) to stabilize intermediates during formylation reactions, a strategy that could be adapted for 2-bromo-4-methoxycinnamic acid synthesis .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) of metal complexes derived from brominated cinnamic acids shows decomposition exotherms at 320–456°C, suggesting that 2-bromo-4-methoxycinnamic acid exhibits similar thermal resilience.

Solubility and Reactivity

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid and bromine groups .

  • Acidity: The electron-withdrawing bromine atom lowers the pKa of the carboxylic acid group (predicted pKa ≈ 3.1) compared to non-brominated analogs (pKa ≈ 4.5).

CompoundMIC against S. aureus (µM)MIC against E. coli (µM)
2-Bromo-4'-methoxychalcone8.755.3
3-Bromo-4-methoxycinnamic acid17.58.9

The enhanced activity of chalcones may stem from improved membrane permeability, a trait that could be engineered into 2-bromo-4-methoxycinnamic acid via esterification or amidation .

Antidiabetic and Anti-Inflammatory Effects

Studies on 2-bromo-4'-methoxychalcone demonstrate PPAR-γ agonism (EC₅₀ = 0.98 µM), a mechanism relevant to insulin sensitization in type 2 diabetes . By analogy, 2-bromo-4-methoxycinnamic acid may modulate similar pathways, though verification requires targeted assays.

Applications in Materials Science

Coordination Chemistry

Like its 3-bromo isomer, 2-bromo-4-methoxycinnamic acid can act as a bidentate ligand for transition metals (e.g., Cu(II), Ni(II)), forming complexes with applications in catalysis and photoluminescence.

Polymer Stabilization

The bromine and methoxy groups confer UV-absorbing properties, making this compound a candidate for protecting polymers against photodegradation.

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